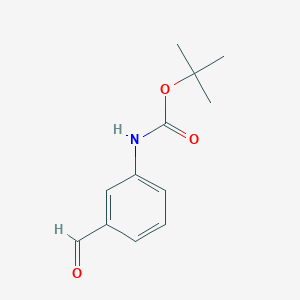

tert-Butyl (3-formylphenyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBPGIHGQWLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587637 | |

| Record name | tert-Butyl (3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176980-36-2 | |

| Record name | tert-Butyl (3-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-Amino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Formylphenyl Carbamate

Established Synthetic Routes and Mechanistic Considerations

The synthesis of tert-butyl (3-formylphenyl)carbamate can be achieved through several distinct pathways. These methods leverage different reactive intermediates and mechanistic principles to construct the target carbamate (B1207046) structure.

Reaction of tert-Butyl Carbamate with 3-Formylphenyl Isocyanate

The formation of carbamates through the reaction of an isocyanate with an alcohol is a fundamental and widely used transformation. However, in the synthesis of N-aryl carbamates like this compound, the analogous reaction involves the addition of an amine (from a carbamate) to an isocyanate. This method relies on the nucleophilic character of the nitrogen atom in tert-butyl carbamate attacking the highly electrophilic carbonyl carbon of 3-formylphenyl isocyanate.

The general mechanism involves the lone pair of electrons on the nitrogen of tert-butyl carbamate adding to the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable carbamate product. This approach is straightforward, provided the starting 3-formylphenyl isocyanate is readily available. Isocyanates themselves are often prepared from amines via treatment with phosgene (B1210022) or its derivatives, or through rearrangements like the Curtius rearrangement. rsc.orgbutlerov.com

Curtius Rearrangement from Carboxylic Acid Precursors via Acyl Azide (B81097) Intermediates

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into amines, ureas, or carbamates. nih.govresearchgate.net This reaction proceeds through an acyl azide intermediate, which then rearranges to form an isocyanate. wikipedia.orgnih.gov When performed in the presence of an alcohol, the isocyanate is trapped to yield a carbamate. wikipedia.org

To synthesize this compound using this method, the starting material would be 3-formylbenzoic acid. The key steps are:

Acyl Azide Formation : The carboxylic acid is first converted into a reactive acyl derivative, such as an acid chloride or a mixed anhydride. This intermediate is then treated with an azide source, like sodium azide, to form the acyl azide. organic-chemistry.org Reagents like diphenylphosphoryl azide (DPPA) can often facilitate a one-pot conversion from the carboxylic acid. nih.gov

Rearrangement to Isocyanate : The acyl azide, upon heating, undergoes a concerted rearrangement. The bond between the carbonyl carbon and the alkyl/aryl group migrates to the adjacent nitrogen atom as dinitrogen gas (N₂) is eliminated. wikipedia.org Research indicates this is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This step produces 3-formylphenyl isocyanate in situ.

Trapping with Alcohol : If the rearrangement is conducted in the presence of tert-butanol, the alcohol's oxygen atom acts as a nucleophile, attacking the isocyanate's carbonyl carbon to form the desired this compound. wikipedia.orgorganic-chemistry.org This trapping step is highly efficient.

The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and for proceeding with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

Photoredox Catalysis for Selective Reduction of Carboxylic Acids to Aldehydes

A modern and highly selective approach involves the direct reduction of a carboxylic acid to an aldehyde using visible-light photoredox catalysis. researchgate.netrsc.org This method has been successfully applied to the synthesis of this compound from 3-((tert-butoxycarbonyl)amino)benzoic acid. researchgate.net

The reaction typically employs a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)₃), a silane (B1218182) reducing agent, and an additive like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (DMDC). researchgate.net The mechanism is proposed to involve a combination of single electron transfer (SET) and hydrogen atom transfer (HAT) steps. researchgate.netrsc.org This advanced methodology offers several advantages, including exceptionally mild reaction conditions, high yields, and excellent tolerance for various functional groups that might be sensitive to harsher reagents. researchgate.netdocumentsdelivered.com

| Component | Specific Reagent/Condition | Purpose |

|---|---|---|

| Starting Material | 3-((tert-butoxycarbonyl)amino)benzoic acid | Carboxylic acid precursor |

| Photocatalyst | fac-Ir(ppy)₃ | Absorbs visible light to initiate electron transfer |

| Reducing Agent | Hydrosilane (e.g., HSiEt₃) | Provides the hydride for reduction |

| Additive | DMDC | Facilitates the catalytic cycle |

| Light Source | Visible Light (e.g., Blue LEDs) | Energy input to excite the photocatalyst |

| Yield | 88% | Reported efficiency of the transformation |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

In laboratory settings, the optimization of reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and side-product formation.

For the Curtius rearrangement , optimization focuses on the efficient and safe generation of the acyl azide and its subsequent rearrangement.

Reagents : The choice of reagents for forming the acyl azide can significantly impact the yield. While the classic approach involves converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) or di-tert-butyl dicarbonate (B1257347) with sodium azide can be milder and more efficient. organic-chemistry.orgorganic-chemistry.org

Solvent and Temperature : The choice of solvent is critical. Inert solvents like toluene (B28343) or 1,2-dimethoxyethane (B42094) (DME) are often used for the rearrangement step. organic-chemistry.org The temperature must be carefully controlled to promote the rearrangement without causing decomposition of the starting materials or products. Catalysts such as zinc(II) triflate have been used in conjunction with tetrabutylammonium (B224687) bromide to facilitate the reaction at lower temperatures (e.g., 40 °C). organic-chemistry.org

Workup : The purification of the final product often involves column chromatography to separate it from any unreacted starting material or byproducts formed during the reaction.

For photoredox catalysis , optimization involves fine-tuning the catalytic system. researchgate.net

Catalyst Loading : The amount of the expensive iridium photocatalyst is typically minimized to reduce cost, without compromising the reaction rate or yield.

Silane and Additive Stoichiometry : The molar equivalents of the hydrosilane and additives are adjusted to ensure the complete conversion of the starting material.

Solvent : The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.

Industrial Production Methodologies and Scaling Considerations

Translating a laboratory synthesis to an industrial scale introduces new challenges related to cost, safety, and equipment.

The Curtius rearrangement , while effective, presents significant safety concerns for large-scale production due to the use of azides and the generation of isocyanate intermediates. Acyl azides can be thermally unstable and potentially explosive. Therefore, industrial processes often favor generating and consuming the acyl azide in situ in a continuous flow reactor rather than isolating it in a large batch process. This minimizes the quantity of hazardous material present at any given time.

Alternative, safer routes that avoid isocyanates are often preferred in industrial settings. However, if an isocyanate-based route is used, stringent safety protocols are required for handling both the isocyanate precursor and the alcohol used for trapping. butlerov.com Purification at an industrial scale would likely rely on crystallization rather than chromatography, which is generally not economically viable for large quantities.

The photoredox catalysis method, while elegant and efficient, faces hurdles for industrial scaling. The high cost of iridium-based photocatalysts can be prohibitive for large-scale manufacturing unless efficient catalyst recovery and recycling processes are developed. Furthermore, ensuring uniform irradiation of large reaction volumes presents a significant engineering challenge.

Analogous Synthetic Strategies for Related Carbamate Derivatives

The synthetic methodologies described for this compound are broadly applicable to a wide range of related carbamate derivatives. nih.gov The carbamate functional group is a key structural motif in many pharmaceuticals and agrochemicals, making versatile synthetic strategies highly valuable. rsc.orgnih.gov

Varying the Isocyanate/Amine Component : The reaction of isocyanates with amines or alcohols is a general strategy. nih.gov By reacting different substituted aryl isocyanates with tert-butyl carbamate, a diverse library of N-aryl-N-Boc protected compounds can be generated. Conversely, reacting 3-formylphenyl isocyanate with various alcohols or amines can produce a range of different carbamate and urea (B33335) derivatives. nih.gov

Broadening the Curtius Rearrangement Scope : The Curtius rearrangement can be applied to a vast array of substituted aromatic and aliphatic carboxylic acids. nih.govorganic-chemistry.org This allows for the synthesis of carbamates with diverse electronic and steric properties on the aryl ring.

General Carbamate Synthesis : Other general methods for carbamate synthesis include the reaction of an amine with a chloroformate or with di-tert-butyl dicarbonate (Boc₂O). For instance, 3-aminobenzaldehyde (B158843) could be directly protected with Boc₂O to yield the target product. This is often one of the most common and straightforward methods for installing a Boc protecting group onto an amine.

These analogous strategies underscore the modularity of carbamate synthesis, allowing chemists to systematically modify structures to fine-tune their biological and physical properties.

Chemical Reactivity and Transformational Pathways of Tert Butyl 3 Formylphenyl Carbamate

Reactivity of the Formyl Group (Aldehyde Functionality)

The aldehyde group in tert-butyl (3-formylphenyl)carbamate is a key site for various chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group can be readily oxidized to a carboxylic acid, yielding 3-(((tert-butoxy)carbonyl)amino)benzoic acid. This transformation is a fundamental process in organic synthesis. A common and effective oxidizing agent for this conversion is potassium permanganate (B83412) (KMnO4). The reaction typically proceeds under neutral or slightly alkaline conditions to afford the corresponding carboxylate salt, which is then acidified to yield the final carboxylic acid.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|

Reduction Reactions to Hydroxymethyl Groups

The aldehyde functionality can be selectively reduced to a primary alcohol, the hydroxymethyl group, to form tert-butyl (3-(hydroxymethyl)phenyl)carbamate. Sodium borohydride (B1222165) (NaBH4) is a mild and commonly used reducing agent for this purpose, offering high chemoselectivity for aldehydes and ketones over other reducible functional groups like esters. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. organic-chemistry.org

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. A prominent example is the Wittig reaction, which converts aldehydes into alkenes. masterorganicchemistry.comwikipedia.org In this reaction, a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, adds to the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. libretexts.org This reaction is highly versatile for the synthesis of various substituted styrenes from this compound.

Table 3: Wittig Reaction of this compound

| Wittig Reagent | Base | Solvent | Product | Stereoselectivity |

|---|

Condensation Reactions

Aldehydes readily undergo condensation reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde with a compound containing an acidic methylene group, such as malononitrile, in the presence of a basic catalyst. nih.govresearchgate.net This reaction with this compound leads to the formation of a new carbon-carbon double bond, yielding products like 2-(3-(((tert-butoxy)carbonyl)amino)benzylidene)malononitrile. nih.gov

Table 4: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Product |

|---|

Reactivity of the Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Nucleophilic Substitution Reactions Involving the tert-Butyl Group

The primary reactivity of the Boc-carbamate group involves its cleavage under acidic conditions. This deprotection proceeds via a nucleophilic substitution mechanism where the carbamate oxygen is protonated, leading to the departure of the stable tert-butyl cation. stackexchange.com This cation can then be trapped by a nucleophile. In the presence of a nucleophilic solvent or scavenger, a substitution product can be formed. Commonly, trifluoroacetic acid (TFA) is used for Boc deprotection, where the tert-butyl cation is typically trapped by the trifluoroacetate (B77799) anion or eliminated as isobutylene. stackexchange.com

Table 5: Acid-Catalyzed Deprotection of this compound

| Acid | Solvent | Scavenger | Product |

|---|

This reaction regenerates the free amine, which can then participate in further synthetic transformations. The choice of acid and solvent is crucial to ensure selective deprotection without affecting other acid-sensitive functional groups in the molecule.

Deprotection Strategies for the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions, and its susceptibility to removal under acidic or specific thermal conditions. total-synthesis.comorganic-chemistry.org The deprotection of the N-Boc group in this compound regenerates the free 3-aminobenzaldehyde (B158843), a crucial precursor for various pharmaceutical and materials science applications. The choice of deprotection strategy often depends on the sensitivity of other functional groups within the molecule.

Common deprotection methods involve acidic hydrolysis, thermal cleavage, or treatment with specific reagents. researchgate.net Acid-catalyzed deprotection is the most conventional method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which subsequently deprotonates to form isobutene. total-synthesis.comstackexchange.com The resulting carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Thermal deprotection offers an alternative, reagent-free method, often performed by heating the substrate in a suitable high-boiling solvent or even under solvent-free conditions. researchgate.netacsgcipr.org This method proceeds via a fragmentation mechanism, yielding the amine, isobutylene, and carbon dioxide. acsgcipr.org While considered a "green" chemistry approach, it may require high temperatures that could induce side reactions or racemization in chiral substrates. acsgcipr.orgacs.org

Milder, more selective methods have also been developed. For instance, oxalyl chloride in methanol has been reported to efficiently cleave N-Boc groups at room temperature, offering good to excellent yields for a variety of substrates. researchgate.netrsc.orgnih.gov Lewis acids, such as zinc bromide, have also been employed for the chemoselective hydrolysis of tert-butyl esters and can be applied to Boc deprotection, though compatibility with other acid-labile groups must be considered. researchgate.net

Table 1: Comparison of N-Boc Deprotection Strategies

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Acidolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature in a solvent like Dichloromethane (DCM) | Fast, efficient, widely applicable | Harsh conditions, potential for side reactions with acid-labile groups, formation of reactive t-butyl cations | total-synthesis.comfishersci.co.uk |

| Thermal Cleavage | Heat | High temperatures (e.g., 240-270 °C), often in a high-boiling solvent or neat | Reagent-free, "green" byproducts (isobutylene, CO2) | High energy input, potential for side reactions or racemization | acsgcipr.orgacs.org |

| Oxalyl Chloride | Oxalyl chloride in Methanol | Room temperature, 1-4 hours | Mild conditions, rapid reaction, high yields | Reagent is corrosive and moisture-sensitive | researchgate.netrsc.orgnih.gov |

| Lewis Acid | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Can offer chemoselectivity depending on the substrate | Labile nature of other protecting groups like N-trityl needs to be considered | researchgate.net |

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with two groups of opposing electronic effects: the N-Boc-amino group, which is an electron-donating, ortho-para director, and the formyl group, which is an electron-withdrawing, meta-director. This substitution pattern governs the regioselectivity of reactions occurring on the phenyl ring.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. The N-Boc group is an activating, ortho-para director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring, stabilizing the carbocation intermediate (arenium ion). stackexchange.com Conversely, the formyl group is a deactivating, meta-director because its carbonyl group withdraws electron density from the ring through resonance, destabilizing ortho and para intermediates.

For this compound, the positions ortho and para to the N-Boc group are C2, C4, and C6. The positions meta to the formyl group are C1 and C5. The powerful activating and directing effect of the N-Boc group generally dominates, favoring substitution at the positions ortho and para to it. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions. For example, nitration using reagents like acetyl nitrate (B79036) has been shown to be effective for Boc-protected aminobenzenes, demonstrating the feasibility of such transformations. researchgate.net

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organic halide or triflate using a palladium catalyst, has been extended to other electrophiles, including aryl carbamates. nih.govnih.govnih.gov

In the context of this compound, the molecule can potentially act as a coupling partner in several ways. While the aryl C-H bonds can be activated directly, it is more common to use a derivative where a hydrogen is replaced by a leaving group like a halide or a triflate. However, recent advancements have shown that the carbamate group itself can be used as a leaving group in nickel-catalyzed Suzuki-Miyaura reactions. nih.govnih.gov This involves the challenging oxidative addition of the metal into the aryl C–O bond of the carbamate. nih.gov Such a reaction would replace the N-Boc-amino functionality with the group from the boronic acid partner.

Alternatively, if the aromatic ring is first halogenated (an electrophilic aromatic substitution), the resulting aryl halide can readily participate in palladium- or nickel-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura reaction of a brominated derivative of this compound with a boronic acid would lead to the formation of a biaryl compound, with the N-Boc and formyl groups remaining intact under appropriate conditions. mdpi.com

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly efficient in generating molecular complexity. researchgate.net The aldehyde functionality of this compound makes it an ideal substrate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgslideshare.net Using this compound as the aldehyde component would result in a product where the formyl group is converted to this complex amide structure, while the N-Boc protected amine remains untouched.

The Ugi reaction is a four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. researchgate.netnih.gov Similar to the Passerini reaction, this compound serves as the aldehyde source. The Ugi reaction is particularly valuable in medicinal chemistry for rapidly generating libraries of complex, peptide-like molecules. beilstein-journals.orgbeilstein-journals.org A key strategy in combinatorial chemistry involves using N-Boc protected amino acids as the carboxylic acid component, followed by deprotection of the Boc group to allow for subsequent cyclization, a strategy known as Ugi Deprotection–Cyclization (UDC). beilstein-journals.orgnih.gov

Table 2: Role of this compound in MCRs

| Reaction | Components | Role of Target Compound | Product Type | Citations |

|---|---|---|---|---|

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Aldehyde | α-Acyloxy Carboxamide | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde | Bis-Amide (Peptidomimetic) | nih.govbeilstein-journals.org |

Stereochemical Control in Reactions Involving Chiral Derivatives

While this compound is itself achiral, it can be used in reactions where stereochemistry is a critical factor, particularly when reacting with chiral substrates or catalysts. Stereochemical control is paramount in the synthesis of enantiomerically pure pharmaceuticals.

For instance, in a diastereoselective Ugi reaction, if a chiral amine or a chiral carboxylic acid is used, the reaction with this compound can lead to the formation of diastereomeric products. beilstein-journals.org The inherent stereochemistry of the chiral input can influence the facial selectivity of the attack on the intermediate iminium ion, leading to a preference for one diastereomer over the other. beilstein-journals.org

Furthermore, stereochemistry can be controlled in cross-coupling reactions. While not directly involving the title compound as a chiral entity, studies on stereospecific nickel-catalyzed cross-couplings of chiral benzylic carbamates have shown that the choice of an achiral ligand (e.g., phosphine (B1218219) vs. N-heterocyclic carbene) can dictate whether the reaction proceeds with retention or inversion of configuration at the stereogenic center. nih.gov This principle could be applied to derivatives of this compound where a stereocenter is present, for example, in the side chain of a more complex molecule built from this starting material. The ability to control the stereochemical outcome by simply changing the ligand on the catalyst offers a powerful tool for asymmetric synthesis. nih.gov

Applications of Tert Butyl 3 Formylphenyl Carbamate in Organic Synthesis

Utilization as a Protecting Group for Amines

The most fundamental application of the tert-butyl carbamate (B1207046) moiety within this compound is the protection of the aniline (B41778) amino group. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability and the mild conditions required for its removal. masterorganicchemistry.com

Key Features of the Boc Protecting Group:

Installation: The Boc group is typically introduced by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Stability: It is robust and stable under a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve catalytic hydrogenation. organic-chemistry.org This stability allows for selective reactions to be performed on other parts of the molecule, such as the formyl group in tert-Butyl (3-formylphenyl)carbamate.

Cleavage (Deprotection): The Boc group is readily removed under acidic conditions. chemistrysteps.com Strong acids like trifluoroacetic acid (TFA) are commonly used to cleave the carbamate, which proceeds through the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.com This orthogonality allows for selective deprotection without affecting other acid-labile groups if carefully planned.

The presence of the Boc group on the aminophenyl ring allows the formyl group to undergo a wide array of chemical transformations without interference from the otherwise reactive amino group.

| Condition | Effect on Boc Group | Typical Reagents |

| Strong Acid | Cleavage/Deprotection | Trifluoroacetic Acid (TFA), HCl in Dioxane |

| Basic Conditions | Stable | NaOH, K₂CO₃, Triethylamine (Et₃N) |

| Nucleophiles | Stable | Grignard reagents, Organolithiums |

| Catalytic Hydrogenation | Stable | H₂, Pd/C |

This table provides a general overview of the stability of the Boc protecting group under various common reaction conditions.

Building Block in Complex Molecule Construction

Beyond its role in amine protection, this compound is a valuable bifunctional building block. bicbiotech.com The aldehyde and the protected amine functionalities provide two distinct points for molecular elaboration, enabling the synthesis of a wide range of more complex structures.

Synthesis of Substituted Carbamates

The molecule serves as a precursor for a variety of substituted carbamates. The aldehyde group can be transformed into other functional groups, which can then be further derivatized. For instance, the aldehyde can undergo reductive amination to introduce a new amino group, which can then be acylated or alkylated. A study on the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives illustrates a similar principle where a free amino group on a Boc-protected phenylcarbamate is condensed with various carboxylic acids to form new amide bonds. nih.gov This highlights the potential of using the formyl group as a handle to introduce further complexity, leading to novel substituted carbamates with potential applications in medicinal chemistry. researchgate.net

Precursor to Various Aromatic and Heterocyclic Compounds

The formyl group is a cornerstone in the synthesis of numerous aromatic and heterocyclic systems. As a key electrophilic center, it can participate in a variety of condensation and cyclization reactions.

Examples of Potential Transformations:

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into an alkene, which can then be a substrate for further reactions like metathesis or cyclization.

Condensation Reactions: Condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of new carbon-carbon bonds and serve as a prelude to the construction of heterocyclic rings like pyridines or pyrimidines.

Pictet-Spengler Reaction: After conversion of the aldehyde to a phenethylamine (B48288) derivative (via reactions like a Henry reaction followed by reduction), an intramolecular Pictet-Spengler reaction could be employed to synthesize tetrahydroisoquinoline scaffolds.

These transformations underscore the utility of this compound as a versatile starting material for generating molecular diversity.

Role in the Synthesis of Agrochemicals

While specific, large-scale applications of this compound in the agrochemical industry are not extensively documented in mainstream literature, its structural motifs are relevant. Carbamates are a well-established class of agrochemicals, used as insecticides, fungicides, and herbicides. The synthetic utility of this compound, allowing for the construction of complex substituted aromatic amines and heterocycles, makes it a plausible intermediate for the discovery and development of new active agrochemical ingredients. Its bifunctional nature allows for the assembly of the complex molecular frameworks often required for biological activity.

Development of Novel Synthetic Methodologies

Molecules possessing multiple, orthogonally reactive functional groups like this compound are valuable tools for developing and testing new synthetic methods. For example, it can be used as a substrate to test the chemoselectivity of a new reagent. A new reducing agent could be evaluated for its ability to selectively reduce the aldehyde in the presence of the carbamate, or a new catalytic system could be tested for its ability to functionalize the aromatic ring without disturbing the existing functional groups. The development of one-pot transformations, where t-butyl carbamates are converted directly into amides, is an example of methodological advancement in this area. organic-chemistry.org Such studies are crucial for expanding the toolkit of synthetic organic chemists, enabling more efficient and selective construction of complex molecules.

Applications of Tert Butyl 3 Formylphenyl Carbamate in Medicinal Chemistry and Drug Discovery

Key Intermediate in Pharmaceutical Synthesis

The unique structure of tert-Butyl (3-formylphenyl)carbamate, with its aldehyde handle and protected amine, allows for sequential and controlled chemical modifications. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine under various reaction conditions while allowing for easy deprotection when the amine needs to be engaged in a subsequent reaction. The formyl (aldehyde) group is highly reactive and can participate in a multitude of chemical transformations, including reductive aminations, condensations, and cyclizations, to build more complex molecular architectures.

Synthesis of Compounds Targeting Neurological Disorders

The structural motifs accessible from this compound are prevalent in drugs targeting the central nervous system (CNS). For instance, the synthesis of quinazolinone derivatives, a class of compounds known to possess anticonvulsant, sedative, and hypnotic activities, often involves precursors with amine and carbonyl functionalities. mdpi.comdoi.orgnih.govnih.gov The formyl group of this compound can readily participate in condensation reactions with compounds like anthranilic acid to form quinazolinone scaffolds. The Boc-protected amine can be deprotected and further functionalized to modulate the pharmacological properties of the final compound, such as its binding affinity to specific receptors like the GABA-A receptor, a key target for many anticonvulsant drugs. nih.gov

Furthermore, carbamate (B1207046) derivatives have been investigated for the treatment of Alzheimer's disease. jmchemsci.com While direct synthesis from the title compound is not documented, a structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, has been studied for its potential to act as a β-secretase and acetylcholinesterase inhibitor. jmchemsci.com This highlights the importance of the carbamate moiety in designing molecules for neurodegenerative diseases, suggesting that this compound is a relevant precursor for creating libraries of such compounds.

Table 1: Examples of Neurological Disorders and Related Drug Scaffolds

| Neurological Disorder | Relevant Drug Scaffold | Synthetic Precursor Functionality |

|---|---|---|

| Epilepsy | Quinazolinone | Aromatic Amine, Carbonyl Group |

| Alzheimer's Disease | Phenylcarbamate Derivatives | Aromatic Amine, Carbamate |

Development of Antimalarial Agents (e.g., Aspartate Transcarbamoylase Inhibitors)

The global fight against malaria requires a continuous pipeline of new drugs due to emerging resistance. Carbamate derivatives have been incorporated into various antimalarial compounds. nih.gov The de novo pyrimidine (B1678525) biosynthesis pathway is a key target for antimalarial drug development, with enzymes like Aspartate Transcarbamoylase (ATCase) being of particular interest. nih.gov ATCase catalyzes a crucial step in pyrimidine synthesis, and its inhibition can halt the proliferation of the malaria parasite, Plasmodium falciparum. nih.gov

While a direct synthesis of an ATCase inhibitor from this compound is not explicitly detailed in the available literature, the compound serves as an ideal starting material for creating inhibitors that often feature amide or carbamate linkages. The Boc-protected amine can be deprotected and acylated to form amide bonds, a common feature in ATCase inhibitors which mimic the natural substrates of the enzyme. doi.org Additionally, the formyl group can be used to build side chains that interact with the enzyme's active site. The utility of Boc-protected building blocks is demonstrated in the synthesis of high-affinity inhibitors of Plasmodium falciparum N-myristoyltransferase, another promising antimalarial target. nih.govnih.gov

Precursor to Enzyme Inhibitors (e.g., Soluble Epoxide Hydrolase Inhibitors)

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammation. nih.govmdpi.com The enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibiting sEH increases the levels of EETs, producing anti-inflammatory and antihypertensive effects. A prominent class of sEH inhibitors consists of N,N'-disubstituted ureas and carbamates. nih.govmdpi.com

This compound is a precursor to the 3-aminobenzaldehyde (B158843) scaffold, which can be readily converted into potent enzyme inhibitors. The synthesis of many sEH inhibitors involves reacting an isocyanate with an amine. The amine derived from this compound (after deprotection) can be reacted with various isocyanates to generate a library of urea-based sEH inhibitors. The formyl group can be further modified to introduce additional pharmacophoric features to optimize potency and pharmacokinetic properties. This synthetic strategy is exemplified in the creation of conformationally restricted sEH inhibitors where a Boc-protected amine is a key intermediate. nih.gov

Table 2: Key Enzymes and Corresponding Inhibitor Classes

| Target Enzyme | Therapeutic Area | Relevant Inhibitor Class | Key Synthetic Reaction |

|---|---|---|---|

| Aspartate Transcarbamoylase (ATCase) | Antimalarial | Phosphonates, Amides | Amidation |

| Soluble Epoxide Hydrolase (sEH) | Anti-inflammatory, Antihypertensive | N,N'-disubstituted Ureas/Carbamates | Isocyanate-Amine Coupling |

| Cyclin-Dependent Kinase 4/6 (CDK4/6) | Oncology | Pyrimidine/Pyridine Derivatives | Heterocycle Formation |

Precursor to Cyclin-Dependent Kinase Degraders

Targeted protein degradation has emerged as a powerful therapeutic modality, particularly in oncology. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. chemrxiv.org Cyclin-dependent kinases 4 and 6 (CDK4/6) are validated targets in breast cancer, and developing CDK4/6 degraders is an active area of research.

These degraders are constructed by linking a CDK4/6-binding ligand (such as derivatives of palboclib or ribociclib) to an E3 ligase-binding molecule via a chemical linker. chemrxiv.org The synthesis of the CDK4/6 binding portion often involves building substituted aminopyrimidine or similar heterocyclic cores. This compound provides a functionalized phenyl ring that can be elaborated into such a core. The formyl group can be used in condensation reactions to build the heterocyclic ring, and the Boc-protected amine provides a point for linker attachment after deprotection. This modular approach allows for the systematic optimization of degrader properties.

Modulation of Drug Metabolism and Cytochrome P450 (CYP) Interaction

Selective Inhibition of CYP1A2 Activity

Information regarding the direct interaction of this compound with cytochrome P450 enzymes, specifically CYP1A2, is not available in the current scientific literature. While many carbamate-containing drugs and aromatic compounds are known substrates or inhibitors of CYP enzymes, specific inhibition assay data for this compound has not been reported. nih.gov Therefore, a scientifically accurate discussion on its selective inhibition of CYP1A2 activity cannot be provided at this time.

Structural Modifications and Structure-Activity Relationship (SAR) Studies

Backbone and Functional Group Modifications on Biological Activity

The strategic use of this compound as a starting material allows for the systematic modification of the resulting molecular backbone and peripheral functional groups. These modifications can significantly influence the biological activity of the synthesized compounds. Research into various classes of molecules derived from this carbamate has provided insights into their structure-activity relationships (SAR).

One notable area of investigation involves the development of activators for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. The core structure of these activators often features a pyrazole-carboxamide moiety, which can be synthesized from this compound. By modifying the substituents on this scaffold, researchers have been able to fine-tune the potency of these PKM2 activators.

For instance, a series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to activate PKM2. In these compounds, the phenyl ring, originating from this compound, serves as a key component for introducing various functional groups. The nature and position of these substituents have a profound impact on the compound's half-maximal effective concentration (EC50) for PKM2 activation.

Initial studies identified a lead compound with a specific substitution pattern. Subsequent modifications focused on exploring the effects of different functional groups on the phenyl ring. It was observed that the introduction of a hydroxyl group at the para-position of the phenyl ring led to a significant increase in potency. Further exploration of substituents at the meta-position revealed that small, electron-withdrawing groups could enhance activity.

The following table summarizes the structure-activity relationship for a selection of these PKM2 activators, highlighting the impact of functional group modifications on their biological activity.

| Compound | R1 Group | R2 Group | PKM2 EC50 (nM) |

|---|---|---|---|

| 1 | -H | -H | 1000 |

| 2 | -OH | -H | 300 |

| 3 | -OCH3 | -H | 800 |

| 4 | -OH | -F | 150 |

| 5 | -OH | -Cl | 120 |

| 6 | -OH | -CH3 | 250 |

The data clearly demonstrates that modifying the functional groups on the phenyl ring, which is derived from the initial this compound, is a viable strategy for optimizing the biological activity of PKM2 activators. The presence of a hydroxyl group at the R1 position consistently enhances potency compared to an unsubstituted or methoxy-substituted ring. Furthermore, the introduction of small, electron-withdrawing halogens like fluorine and chlorine at the R2 position leads to a further increase in activity, while a methyl group at the same position is less favorable. This systematic approach to modifying the molecular backbone and functional groups is a cornerstone of modern medicinal chemistry and drug discovery.

Computational and Theoretical Investigations

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For carbamate (B1207046) derivatives, these studies are crucial for understanding their three-dimensional structure and how they interact with their environment. While direct modeling studies on tert-butyl (3-formylphenyl)carbamate are not extensively published, research on analogous tert-butyl phenylcarbamate derivatives provides a framework for understanding its likely conformational properties and intermolecular interactions. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a variety of chemical properties, such as molecular orbital energies, reactivity indices, and vibrational frequencies. On the basis of density functional theory (DFT) at the B3LYP/cc-pVQZ level with a solvation model, a comparative analysis of the reactivity of similar organic molecules has been performed. nih.gov

For a molecule like this compound, DFT calculations could elucidate the electronic effects of the formyl and carbamate substituents on the phenyl ring. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's reactivity in processes like cycloadditions. It is expected that the presence of an electron-donating group like the BocNH- substituent would lower the HOMO-LUMO energy gap, which in turn would reduce the activation energy for certain reactions. mdpi.com

Key parameters that can be derived from DFT calculations for compounds analogous to this compound are summarized in the table below.

| Computational Parameter | Predicted Information | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept electrons |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Electron Density Distribution | Charge distribution across the molecule | Identifies nucleophilic and electrophilic sites |

These theoretical calculations are instrumental in predicting how the molecule will behave in chemical reactions and how it might be modified to enhance desired properties.

Prediction of Binding Modes in Biological Systems

A critical application of computational chemistry is the prediction of how a molecule, or "ligand," will bind to a biological target, such as a protein or enzyme. This process, known as molecular docking, is a cornerstone of drug discovery and design.

In studies on similar carbamate derivatives, molecular docking has been successfully used to determine probable binding modes within the active sites of enzymes. researchgate.net For example, a series of novel tert-butyl carboxamido phenylcarbamate derivatives were docked into the active sites of Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase to understand their potential as antimicrobial agents. researchgate.net

The process involves computationally placing the ligand into the binding site of the protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable and likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the formyl group, the carbamate linkage, and the phenyl ring could all participate in specific interactions with amino acid residues in a target's active site.

The table below illustrates the kind of data generated from such a docking study for analogous compounds. researchgate.net

| Target Enzyme | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

| Mycobacterium tuberculosis enoyl reductase (InhA) | TYR158, MET199 | Hydrogen Bond, Hydrophobic | -8.5 |

| Candida albicans dihydrofolate reductase | ILE10, SER60 | Hydrogen Bond, van der Waals | -7.9 |

These predictive studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the process of discovering new therapeutic agents. researchgate.net

Future Research Trajectories and Innovations

Development of Novel Derivatization Strategies

The future development of tert-Butyl (3-formylphenyl)carbamate chemistry will likely involve innovative derivatization strategies to expand its synthetic utility. The aldehyde and carbamate (B1207046) moieties offer distinct opportunities for selective modifications.

Future research could focus on leveraging the aldehyde group for a range of transformations beyond standard reactions. While classical derivatizations like reductive amination and Wittig reactions are common, novel approaches could include multicomponent reactions where the aldehyde participates in forming complex molecular architectures in a single step. Another area of exploration is the use of the formyl group as a directing group in C-H activation reactions, enabling functionalization at otherwise inaccessible positions on the phenyl ring.

The N-H bond of the carbamate, though generally less reactive, could be targeted for derivatization under specific catalytic conditions to introduce further diversity. Novel methods that allow for the selective functionalization of this position without removing the sterically bulky and electronically stabilizing Boc (tert-butoxycarbonyl) group would be of significant interest. Such strategies could provide access to unique N-substituted derivatives for various applications. A novel derivatization approach using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) could be adapted to create new linkages, enhancing the molecule's utility in bioanalytical studies. nih.gov

| Functional Group | Potential Reaction Type | Description | Potential Outcome |

|---|---|---|---|

| Formyl (-CHO) | Multicomponent Reactions (e.g., Ugi, Passerini) | One-pot reaction involving three or more reactants to form a single complex product. | Rapid generation of diverse compound libraries for screening. |

| Formyl (-CHO) | Photoredox Catalysis | Using visible light to initiate radical-based transformations of the aldehyde. | Access to novel chemical space and milder reaction conditions. |

| Aromatic Ring | Aldehyde-Directed C-H Activation | The formyl group directs a catalyst to functionalize a specific C-H bond on the phenyl ring. | Late-stage functionalization to create complex analogs. |

| Carbamate (N-H) | Transition-Metal Catalyzed N-Arylation/Alkylation | Directly attaching new aryl or alkyl groups to the nitrogen atom without deprotection. | Synthesis of N-substituted carbamate derivatives with unique properties. |

Exploration of New Catalytic Pathways

Catalysis is central to modern organic synthesis, and future research will undoubtedly uncover new catalytic pathways for both the synthesis and transformation of this compound. While palladium-catalyzed reactions are established for forming C-N bonds in carbamate synthesis, exploration into more sustainable and cost-effective catalysts is a key trajectory. researchgate.net

First-row transition metals like nickel and copper are gaining prominence as catalysts for cross-coupling reactions. researchgate.net Developing nickel- or copper-catalyzed methods for synthesizing the parent compound or its derivatives could offer significant advantages in terms of cost and toxicity over precious metal catalysts like palladium. Furthermore, the field of biocatalysis presents a compelling future direction. The use of enzymes, such as transaminases or reductases, could enable highly selective transformations of the aldehyde group under mild, aqueous conditions, aligning with the principles of green chemistry. researchgate.net For instance, enzymatic kinetic resolution could be employed on derivatives of the title compound to produce optically pure enantiomers, which are crucial for pharmaceutical applications. researchgate.net

Another innovative frontier is the application of asymmetric catalysis. Developing chiral catalysts that can stereoselectively transform the formyl group or engage it in asymmetric bond-forming reactions would provide direct access to enantiomerically enriched compounds, which are highly valuable in drug discovery.

| Catalytic System | Metal/Enzyme | Potential Application | Advantages | Challenges |

|---|---|---|---|---|

| Precious Metal Catalysis | Palladium (Pd), Rhodium (Rh) | Cross-coupling, Carbonylation | High efficiency, well-understood reactivity. researchgate.net | High cost, toxicity, potential for product contamination. researchgate.net |

| Base Metal Catalysis | Copper (Cu), Nickel (Ni) | Cross-coupling, C-N bond formation | Lower cost, more abundant, reduced toxicity. researchgate.net | Can require higher catalyst loading or harsher conditions. |

| Biocatalysis | Transaminases, Lipases, Reductases | Asymmetric reduction, kinetic resolution. researchgate.net | High selectivity, mild conditions, environmentally benign. | Substrate scope limitations, enzyme stability. |

| Photoredox Catalysis | Ruthenium (Ru), Iridium (Ir) complexes | Radical-mediated transformations | Access to unique reaction pathways, mild conditions. | Requires specialized equipment, catalyst cost. |

Expansion of Applications in Drug Discovery and Chemical Biology

This compound is an ideal scaffold for applications in drug discovery and chemical biology due to its combination of a protected amine, a reactive aldehyde, and an aromatic core. The Boc-protecting group is common in peptide synthesis and medicinal chemistry, making the compound a readily integrable starting material. researchgate.net

In drug discovery, the molecule serves as a versatile building block for creating libraries of small molecules for high-throughput screening. The aldehyde can be readily converted into a wide array of functional groups, enabling the systematic exploration of the chemical space around the central phenylcarbamate core. This is particularly relevant for fragment-based drug design, where small, simple molecules are elaborated to improve binding affinity to biological targets. Carbamate derivatives have been investigated for a wide range of therapeutic targets, including as inhibitors of human soluble epoxide hydrolase, highlighting the potential of this molecular framework. mdpi.com The synthesis of lacosamide, a drug used to treat epilepsy, involves carbamate intermediates, further underscoring the importance of such structures in pharmaceuticals. google.com

In chemical biology, the aldehyde functionality can be used as a chemical handle for bioconjugation. For example, it can be used to label proteins or other biomolecules through reductive amination or oxime ligation. This allows for the development of chemical probes to study biological processes or for the creation of targeted drug delivery systems. Future research could focus on designing derivatives that act as covalent inhibitors, where the aldehyde forms a stable covalent bond with a specific nucleophilic residue (e.g., lysine) in a target protein's active site.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com Future research into the synthesis of this compound will likely prioritize these principles.

This involves moving away from traditional methods that may use stoichiometric amounts of hazardous reagents or chlorinated solvents. Green approaches would focus on catalytic routes that maximize atom economy. researchgate.net For example, developing a one-pot synthesis from simple precursors that avoids the isolation of intermediates would significantly improve process mass intensity (PMI). The use of greener solvents, such as cyclopentyl methyl ether (CPME) or bio-derived solvents, in place of traditional ethers or halogenated hydrocarbons is another key area of innovation. sigmaaldrich.com

Microwave-assisted organic synthesis is a powerful tool in green chemistry that can dramatically reduce reaction times and often increase product yields. mdpi.com Applying microwave technology to the synthesis of this compound or its derivatives could lead to more efficient and sustainable manufacturing processes. mdpi.com Furthermore, exploring biocatalytic or chemoenzymatic routes, as mentioned earlier, represents a pinnacle of green synthesis, offering high selectivity under environmentally benign conditions. researchgate.net

| Metric | Definition | Goal for Future Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize by designing reactions where most atoms from the reactants are incorporated into the final product. |

| E-Factor | Total waste (kg) / Product (kg) | Minimize by reducing byproducts, excess reagents, and solvent waste. researchgate.net |

| Process Mass Intensity (PMI) | Total mass input (kg) / Product mass (kg) | Minimize by using fewer reagents, solvents, and workup materials. |

| Solvent Selection | Choice of solvent based on safety, health, and environmental criteria. | Prioritize benign solvents (e.g., water, ethanol) and avoid hazardous ones (e.g., chloroform, benzene). mdpi.com |

常见问题

Q. How can the synthesis of tert-Butyl (3-formylphenyl)carbamate be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 0–25°C for coupling steps), solvent choice (polar aprotic solvents like DMF or dichloromethane), and stoichiometry of reagents. Use coupling agents like EDCI/HOBt to enhance carbamate bond formation, as demonstrated in related tert-butyl carbamate syntheses . Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using H and C NMR to identify formyl (δ ~9.5–10 ppm) and tert-butyl (δ ~1.4 ppm) groups .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]).

- Melting Point : Compare observed melting point (e.g., 103–106°C for analogous carbamates ) with literature values.

- FTIR : Confirm carbonyl (C=O, ~1700 cm) and carbamate (N–H, ~3300 cm) functional groups.

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light, as carbamates degrade under these conditions . Monitor stability via periodic HPLC analysis to detect decomposition products.

Q. How can impurities or byproducts be removed during purification?

- Methodological Answer : Use flash chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate unreacted starting materials or deprotected byproducts. For persistent impurities, employ recrystallization in ethanol or acetonitrile. Analytical-scale HPLC with a C18 column and acetonitrile/water mobile phase can identify and quantify impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for dust control .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation exposure .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for this compound derivatization be elucidated?

- Methodological Answer : Perform kinetic studies (e.g., varying temperature/pH) to identify rate-determining steps. Use isotopic labeling (e.g., O in carbonyl groups) or trapping experiments (e.g., TEMPO for radical intermediates). Computational modeling (DFT) can predict transition states and regioselectivity in nucleophilic additions .

Q. How should researchers address contradictions in reported reaction conditions for tert-butyl carbamate derivatives?

- Methodological Answer : Conduct a Design of Experiments (DoE) approach to systematically test variables (e.g., solvent polarity, catalyst loading). Compare results with literature data to identify critical factors (e.g., steric hindrance from tert-butyl groups affecting coupling efficiency ). Validate findings using orthogonal techniques (e.g., IR vs. NMR for functional group tracking).

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate interactions with catalysts (e.g., Pd for Suzuki couplings) to optimize ligand design. Validate predictions with experimental screening (e.g., coupling with boronic acids ).

Q. How can byproducts from tert-butyl deprotection be identified and mitigated?

Q. What challenges arise during scale-up synthesis of this compound?

- Methodological Answer :

Address exothermic reactions by implementing controlled cooling (jacketed reactors). Optimize solvent volume for efficient mixing and heat dissipation. Use continuous flow systems to maintain reaction consistency at larger scales. Monitor purity rigorously with in-line PAT (Process Analytical Technology) tools .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。